2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-
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Overview
Description
2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro- is a chemical compound with a unique structure that includes a hexahydro-azepinone ring substituted with a 2-bromo-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro- typically involves the reaction of hexahydro-azepinone with a suitable brominated phenyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the hexahydro-azepinone is reacted with 2-bromo-4-methylphenyl ethylene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2H-Azepin-2-one, hexahydro-1-methyl-
- 1-Hydroxymethyl-2H-azepin-2-one
- 1,3-Dihydro-2H-benzo[d]azepin-2-ones
Uniqueness
2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro- is unique due to the presence of the 2-bromo-4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential bioactivity compared to similar compounds .
Properties
CAS No. |
828267-56-7 |
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Molecular Formula |
C15H18BrNO |
Molecular Weight |
308.21 g/mol |
IUPAC Name |
1-[1-(2-bromo-4-methylphenyl)ethenyl]azepan-2-one |
InChI |
InChI=1S/C15H18BrNO/c1-11-7-8-13(14(16)10-11)12(2)17-9-5-3-4-6-15(17)18/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
QHOUACSTPMMVMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=C)N2CCCCCC2=O)Br |
Origin of Product |
United States |
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